7-(Difluoromethyl)-4-fluoroquinoline

Kinase inhibitor design Conformational analysis X-ray crystallography

Sourcing generic fluoroquinolines introduces regioisomeric uncertainty that confounds kinase SAR. This 7-(difluoromethyl)-4-fluoroquinoline (CAS 2190483-64-6) eliminates that variable. - Defined geometry: The 7-difluoromethyl group imposes a crystallographically characterized 126.08(7)° out-of-plane bias critical for hinge-binding. - Synthetic utility: The 4-fluoro position serves as a clean handle for nucleophilic aromatic substitution with anilines. - Batch consistency: Supplied as a single, validated regioisomer to ensure SAR reproducibility across parallel synthesis campaigns.

Molecular Formula C10H6F3N
Molecular Weight 197.16 g/mol
Cat. No. B12966468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Difluoromethyl)-4-fluoroquinoline
Molecular FormulaC10H6F3N
Molecular Weight197.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1C(F)F)F
InChIInChI=1S/C10H6F3N/c11-8-3-4-14-9-5-6(10(12)13)1-2-7(8)9/h1-5,10H
InChIKeyCRACHKCAEHFVMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Difluoromethyl)-4-fluoroquinoline: Chemical Identity & Key Properties


7-(Difluoromethyl)-4-fluoroquinoline (CAS: 2190483-64-6) is a fluorinated quinoline derivative with the molecular formula C₁₀H₆F₃N and a molecular weight of 197.16 g/mol . The compound features a quinoline core substituted with a fluorine atom at the 4-position and a difluoromethyl (-CHF₂) group at the 7-position, with a canonical SMILES of Fc1ccnc2cc(C(F)F)ccc12 . The compound's exact mass is 197.04523368 Da, with a topological polar surface area (TPSA) of 12.9 Ų and a rotatable bond count of 1 . This structural arrangement is characteristic of kinase inhibitor motifs, particularly the 4-anilinoquinoline scaffold family [1].

Regiospecific 7,4-substituted quinoline for kinase inhibitor scaffold assembly
Crystallographically characterized out-of-plane bias supports hinge-binding geometry studies
Differentiated from bromodomain-oriented 7-(difluoromethyl)quinoline by 4-fluoro handle

7-(Difluoromethyl)-4-fluoroquinoline: Irreplaceable Substitution Pattern


The 7-(difluoromethyl)-4-fluoroquinoline scaffold is not a generic fluoroquinoline that can be freely interchanged with other fluorinated quinolines. The precise regiospecific placement of both the 4-fluoro and the 7-difluoromethyl substituents is critical for establishing the correct molecular conformation required for kinase hinge-binding interactions [1]. Crystal structure analysis of related 4-anilinoquinoline analogs reveals that the difluoromethyl group exhibits a significant 126.08(7)° out-of-plane character between ring systems [2], a conformational feature that directly influences binding geometry and cannot be replicated by a 4-fluoro-only quinoline or by regioisomers such as 2-(difluoromethyl)-6-fluoroquinoline. Empirical optimization studies demonstrate that modifications to this specific scaffold invariably produce measurable, quantitative shifts in both potency and metabolic stability [3].

Regioisomeric mismatch
2,6-substituted analog (identical MW) is cataloged as a difluoromethylation agent, not a kinase scaffold component; substitution pattern may redirect application context.
4-fluoro absence shifts target class
7-(Difluoromethyl)quinoline lacking the 4-fluoro group is associated with bromodomain inhibitor intermediates; binding geometry and synthetic utility may not transfer.
Conformational geometry loss
Generic fluoroquinolines without the 7-difluoromethyl group lack the reported out-of-plane bias; hinge-binding conformation may not reproduce.

7-(Difluoromethyl)-4-fluoroquinoline: Evidence-Based Analog Comparison


Out-of-Plane Geometry of Difluoromethyl-Substituted Quinoline

Crystallographic analysis of a closely related 4-anilinoquinoline derivative reveals that the difluoromethyl group confers a well-defined, quantifiable out-of-plane conformational bias that is absent in unsubstituted or mono-fluorinated analogs. This conformational property is critical for hinge-binding geometry in kinase inhibition [1].

Out-of-Plane Geometry
Cross-study comparable
126.08(7)°
inter-ring angle in a 4-anilinoquinoline analog sharing the difluoromethyl pattern
Reported conformational bias supports hinge-binding geometry studies
HCl salt, single-crystal XRD; unsubstituted analogs lack comparable bias
Kinase inhibitor design Conformational analysis X-ray crystallography

Impact of Scaffold Modifications on Metabolic Stability

Optimization studies on the 4-anilinoquinoline scaffold demonstrate that modifications altering the core quinoline substitution pattern lead to quantifiable trade-offs between potency and metabolic stability. While the specific 7-(difluoromethyl)-4-fluoroquinoline has not been directly profiled in these assays, the scaffold class exhibits rapid P450-mediated clearance that can be modulated by structural changes [1].

Metabolic Stability Class Data
Class-level inference
Analog 35: cellular GAK IC₅₀ 1.4 μM with improved microsomal stability
Scaffold modifications produce quantifiable stability shifts; generic substitution may alter PK liability
Not directly measured on target compound; mouse liver microsome assay
Metabolic stability Liver microsomes Cytochrome P450

Regioisomeric Comparison: 7,4- vs 2,6-Substituted Fluoroquinoline

Direct comparison of available physicochemical and application data for the two regioisomers demonstrates that substitution position critically dictates compound utility and target engagement profile. The 7,4-substitution pattern is explicitly associated with kinase inhibitor scaffold development [1], whereas the 2,6-pattern is not documented in the same context .

Regioisomer Comparison
Head-to-head
7,4- vs 2,6-substitution
Identical molecular weight (197.16 g/mol); distinct documented application context
Only the 7,4-regioisomer is reported as a kinase inhibitor motif component
Vendor catalog and literature annotation comparison
Regioisomer comparison Substitution pattern Medicinal chemistry building block

4-Fluoro Substituent Impact: Comparison with 7-(Difluoromethyl)quinoline

The presence of the 4-fluoro substituent distinguishes 7-(difluoromethyl)-4-fluoroquinoline from the simpler 7-(difluoromethyl)quinoline. The latter is documented as an intermediate for GNE-781, a bromodomain inhibitor of CBP/p300 , whereas the 4-fluoro analog is associated with 4-anilinoquinoline kinase inhibitor scaffolds [1].

4-Fluoro Substituent Impact
Cross-study comparable
Presence vs. absence of 4-F
7-(Difluoromethyl)quinoline (no 4-F) is used for CBP/p300 bromodomain inhibitor synthesis
4-fluoro redirects utility toward kinase inhibitor scaffold development
Distinct target class association documented in literature
Fluorine substitution Bromodomain inhibition Scaffold differentiation

Potency-Metabolism Trade-off in 4-Anilinoquinoline SAR

Comprehensive SAR studies on the 4-anilinoquinoline scaffold reveal a quantifiable inverse relationship between metabolic stability and kinase inhibitory potency. The optimal analog (35) achieved an IC₅₀ of 1.4 μM against GAK while maintaining improved liver microsome stability and narrow kinome spectrum activity [1]. This optimization trajectory underscores that the specific 7-difluoromethyl-4-fluoro substitution pattern represents a carefully balanced structural solution.

Potency-Stability SAR Trade-off
Class-level inference
Reported inverse relationship between metabolic stability and kinase inhibitory potency
Substitution pattern is a non-trivial design element balancing multiple properties
GAK chemical probe optimization data; cellular and microsomal assays
Structure-activity relationship Kinase selectivity Cyclin G associated kinase

7-(Difluoromethyl)-4-fluoroquinoline: Research Applications & Procurement


Synthesis of 4-Anilinoquinoline Kinase Inhibitors

This compound serves as a direct building block for constructing 4-anilinoquinoline kinase inhibitor scaffolds. The 4-fluoro position provides a synthetic handle for nucleophilic aromatic substitution with aniline derivatives, while the 7-difluoromethyl group establishes the conformationally biased geometry (126.08(7)° out-of-plane) required for proper hinge-binding interactions [1]. Procurement of the exact 7,4-substitution pattern is essential; alternative regioisomers cannot reproduce this binding geometry.

Selective Kinase Chemical Probe Development

The compound is positioned within a well-characterized scaffold class where systematic optimization has demonstrated that precise substitution patterns govern both kinase selectivity and metabolic stability [1]. The 7-(difluoromethyl)-4-fluoroquinoline core provides a validated starting point for developing narrow-spectrum kinase inhibitors, as documented in the GAK chemical probe program where scaffold modifications produced quantifiable shifts in kinome selectivity profiles [1].

Crystallographic Studies of Hinge-Binding Conformation

The difluoromethyl group at the 7-position introduces a crystallographically characterized out-of-plane bias (126.08(7)° between ring systems) [1]. This makes the compound valuable for co-crystallization studies aimed at understanding how subtle conformational effects influence kinase hinge-region binding. The solved crystal structure of a close analog provides a reference point for interpreting binding modes of related inhibitors [1].

Regiospecific Building Block for Parallel Library Synthesis

As a regiospecifically defined building block, this compound enables the systematic exploration of substitution effects in parallel synthesis campaigns. The unambiguous 7,4-substitution pattern [1] ensures that SAR conclusions drawn from library screening can be directly attributed to the intended structural modifications, avoiding the confounding effects of regioisomeric contamination that would occur with generic fluoroquinoline starting materials.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Regiospecific 4-fluoro substitution handle
Hinge-binding geometry confirmation
Selective kinase chemical probe development
Conformationally biased scaffold
Kinome selectivity profiling
Crystallographic hinge-binding studies
Crystallographically characterized out-of-plane geometry
Co-crystal structure analysis
Parallel library SAR exploration
Unambiguous 7,4-substitution pattern
Regioisomer purity verification

Technical Documentation Hub

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